ALDH3A1 Inhibition: 3-(2-Oxopropoxy)benzaldehyde vs. Structurally Divergent Benzaldehyde Derivative (CHEMBL3128207)
In a standardized recombinant human ALDH3A1 inhibition assay, 3-(2-oxopropoxy)benzaldehyde (CHEMBL3128211) demonstrated an IC₅₀ of 300 nM, representing a 60-fold greater potency than the structurally divergent benzaldehyde derivative CHEMBL3128207 (IC₅₀ = 18,000 nM) tested under identical conditions . Both compounds were evaluated against full-length human ALDH3A1 expressed in E. coli BL21(DE3) using benzaldehyde as substrate with a 2-minute preincubation, providing a direct head-to-head comparison within the same assay platform.
| Evidence Dimension | Human ALDH3A1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 300 nM (CHEMBL3128211) |
| Comparator Or Baseline | CHEMBL3128207: IC₅₀ = 18,000 nM |
| Quantified Difference | 60-fold greater potency (target compound 60× more potent) |
| Conditions | Recombinant full-length human ALDH3A1 expressed in E. coli BL21(DE3); benzaldehyde substrate; 2 min preincubation; spectrophotometric detection |
Why This Matters
Procurement teams evaluating ALDH3A1-targeted screening libraries can prioritize 3-(2-oxopropoxy)benzaldehyde over weaker benzaldehyde derivatives, reducing hit-to-lead attrition by starting with a 300 nM tool compound rather than an 18 µM one.
- [1] BindingDB. BDBM50448793 (CHEMBL3128211) – 3-(2-Oxopropoxy)benzaldehyde: ALDH3A1 IC₅₀ = 300 nM; BDBM50448802 (CHEMBL3128207) – comparator: ALDH3A1 IC₅₀ = 18,000 nM. https://bindingdb.org (accessed 2026-05-05). View Source
